molecular formula C14H24N4O3 B13394814 Ethyl 4-amino-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate

Ethyl 4-amino-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate

Cat. No.: B13394814
M. Wt: 296.37 g/mol
InChI Key: UXJWNTIKRKKBGZ-UHFFFAOYSA-N
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Description

Ethyl (3S,4R,5S)-4-amino-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes an azido group, an amino group, and a pentan-3-yloxy substituent on a cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S,4R,5S)-4-amino-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring is formed through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution using sodium azide.

    Amino Group Addition: The amino group is added through reductive amination.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-pressure reactors for the Diels-Alder reaction and continuous flow reactors for the nucleophilic substitution and reductive amination steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4R,5S)-4-amino-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The azido group can be reduced to an amino group.

    Substitution: The amino and azido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or ammonia (NH₃).

Major Products

    Oxidation: Oxidized derivatives of the cyclohexene ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted cyclohexene derivatives.

Mechanism of Action

The mechanism of action of ethyl (3S,4R,5S)-4-amino-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. The amino group can form hydrogen bonds with target proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3S,4R,5S)-4-amino-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate is unique due to the presence of both azido and amino groups on the same molecule, which allows for versatile chemical modifications and potential biological activities. The specific stereochemistry also contributes to its distinct properties and interactions with molecular targets.

Properties

IUPAC Name

ethyl 4-amino-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3/c1-4-10(5-2)21-12-8-9(14(19)20-6-3)7-11(13(12)15)17-18-16/h8,10-13H,4-7,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJWNTIKRKKBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1N)N=[N+]=[N-])C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204255-04-9
Record name (3R,4R,5S)-4-amino-5-azido-3-(1-ethyl-propoxy)-cyclohex-1-enecarboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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